2,5-Dimethyl-4-[2-(1-pyrrolidinyl)ethyl]aniline 2,5-Dimethyl-4-[2-(1-pyrrolidinyl)ethyl]aniline
Brand Name: Vulcanchem
CAS No.: 828911-68-8
VCID: VC18684544
InChI: InChI=1S/C14H22N2/c1-11-10-14(15)12(2)9-13(11)5-8-16-6-3-4-7-16/h9-10H,3-8,15H2,1-2H3
SMILES:
Molecular Formula: C14H22N2
Molecular Weight: 218.34 g/mol

2,5-Dimethyl-4-[2-(1-pyrrolidinyl)ethyl]aniline

CAS No.: 828911-68-8

Cat. No.: VC18684544

Molecular Formula: C14H22N2

Molecular Weight: 218.34 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dimethyl-4-[2-(1-pyrrolidinyl)ethyl]aniline - 828911-68-8

Specification

CAS No. 828911-68-8
Molecular Formula C14H22N2
Molecular Weight 218.34 g/mol
IUPAC Name 2,5-dimethyl-4-(2-pyrrolidin-1-ylethyl)aniline
Standard InChI InChI=1S/C14H22N2/c1-11-10-14(15)12(2)9-13(11)5-8-16-6-3-4-7-16/h9-10H,3-8,15H2,1-2H3
Standard InChI Key LMQZOBTYTDZJOL-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1N)C)CCN2CCCC2

Introduction

Structural and Nomenclature Analysis

The compound’s systematic IUPAC name, 2,5-dimethyl-4-[2-(pyrrolidin-1-yl)ethyl]aniline, reflects its molecular architecture:

  • A benzene ring substituted with:

    • An amino group (-NH₂) at position 1 (para to position 4).

    • Methyl groups (-CH₃) at positions 2 and 5.

    • A 2-(pyrrolidin-1-yl)ethyl chain at position 4.

The pyrrolidine group (a five-membered saturated ring with one nitrogen atom) introduces conformational flexibility and basicity, while the methyl groups enhance steric bulk and electronic effects on the aromatic system . The molecular formula is C₁₄H₂₂N₂, with a molecular weight of 218.34 g/mol.

Synthetic Pathways and Mechanistic Insights

While no explicit synthesis for this compound is documented, analogous reactions suggest viable routes:

Reductive Amination Approach

A plausible method involves reductive amination between 2,5-dimethyl-4-(2-aminoethyl)aniline and pyrrolidine in the presence of a reducing agent (e.g., sodium cyanoborohydride) . This strategy mirrors protocols for synthesizing substituted anilines with tertiary amine side chains.

Nucleophilic Substitution

Reacting 2,5-dimethyl-4-(2-chloroethyl)aniline with pyrrolidine under basic conditions (e.g., K₂CO₃) could yield the target compound via an SN2 mechanism . This method is analogous to the Paal-Knorr synthesis, where nucleophilic attack by amines on electrophilic carbons facilitates cyclization .

Retrosynthetic Considerations

  • Key intermediates:

    • 2,5-Dimethylaniline (commercially available).

    • Ethyl-pyrrolidine precursors (e.g., 1-(2-chloroethyl)pyrrolidine).

  • Challenges:

    • Regioselective functionalization of the aniline ring.

    • Steric hindrance from methyl groups during coupling reactions.

Physicochemical Properties

Predicted Physical Characteristics

PropertyValue/Description
Molecular Weight218.34 g/mol
State at RTLikely solid or viscous liquid
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMSO); limited water solubility due to hydrophobic groups
Melting PointEstimated 80–120°C (analog-based)
Boiling Point>250°C (decomposition probable)

Chemical Behavior

  • Basicity: The pyrrolidine nitrogen (pKₐ ~11) and aniline amino group (pKₐ ~4.6) confer pH-dependent solubility and reactivity .

  • Electrophilic Substitution: Methyl groups direct incoming electrophiles to the 3- and 4-positions of the benzene ring.

  • Oxidation Sensitivity: The aniline moiety may oxidize under harsh conditions, necessitating inert atmospheres during synthesis .

Analytical Characterization

Spectroscopic Data (Predicted)

  • ¹H NMR (CDCl₃):

    • δ 6.5–7.0 ppm (aromatic protons).

    • δ 2.5–3.0 ppm (pyrrolidine N-CH₂).

    • δ 2.2–2.4 ppm (methyl groups).

  • IR (cm⁻¹):

    • ~3400 (N-H stretch), ~1600 (C=C aromatic).

Chromatographic Methods

Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for purity analysis, using a C18 column and acetonitrile/water gradient .

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